
Plevitrexed, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-plevitrexed es un compuesto quiral que ha despertado un interés significativo en la comunidad científica debido a sus posibles aplicaciones en diversos campos, incluida la química, la biología y la medicina. Este compuesto es conocido por su estereoquímica única, que juega un papel crucial en su actividad biológica y sus interacciones con otras moléculas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-plevitrexed generalmente implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave en la ruta sintética incluyen:
Resolución quiral: La separación de la mezcla racémica en sus enantiómeros, a menudo utilizando técnicas de cromatografía quiral o cristalización.
Transformación química: La conversión del enantiómero resuelto en (R)-plevitrexed a través de una serie de reacciones químicas, como oxidación, reducción y reacciones de sustitución.
Purificación: El producto final se purifica utilizando técnicas como recristalización o cromatografía para garantizar una alta pureza y exceso enantiomérico.
Métodos de producción industrial
En un entorno industrial, la producción de (R)-plevitrexed puede implicar procesos de resolución quiral a gran escala, seguidos de transformaciones químicas bajo condiciones controladas. El uso de sistemas automatizados y técnicas de purificación avanzadas garantiza la calidad y el rendimiento consistentes del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-plevitrexed se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio pueden convertir (R)-plevitrexed en formas reducidas.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, donde los grupos funcionales en (R)-plevitrexed son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones anhidras.
Sustitución: Nucleófilos como haluros, aminas y tioles en diversas condiciones de solvente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de (R)-plevitrexed.
Aplicaciones Científicas De Investigación
(R)-plevitrexed tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Utilizado como bloque de construcción quiral en la síntesis de moléculas complejas y como reactivo en reacciones estereoselectivas.
Biología: Se estudia por sus interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos, y su potencial como sonda bioquímica.
Medicina: Investigado por su potencial terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (R)-plevitrexed implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estereoquímica del compuesto juega un papel crucial en su afinidad de unión y especificidad. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la modulación de la señalización del receptor o la interferencia con los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
(S)-plevitrexed: El enantiómero de (R)-plevitrexed, que puede tener diferentes actividades y propiedades biológicas.
Metotrexato: Un compuesto estructuralmente relacionado utilizado como agente quimioterapéutico.
Pemetrexed: Otro fármaco antifolato con aplicaciones terapéuticas similares.
Singularidad
(R)-plevitrexed es único debido a su estereoquímica específica, que influye en su actividad biológica e interacciones. En comparación con su enantiómero y otros compuestos similares, (R)-plevitrexed puede exhibir propiedades farmacocinéticas y farmacodinámicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas.
Propiedades
Número CAS |
153537-74-7 |
|---|---|
Fórmula molecular |
C26H25FN8O4 |
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
(2R)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid |
InChI |
InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m1/s1 |
Clave InChI |
IEJSCSAMMLUINT-OAQYLSRUSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@H](CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C |
SMILES canónico |
CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


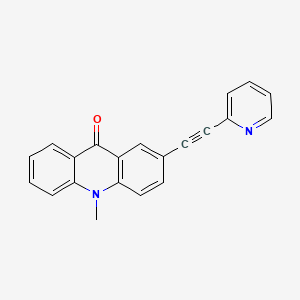
![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)
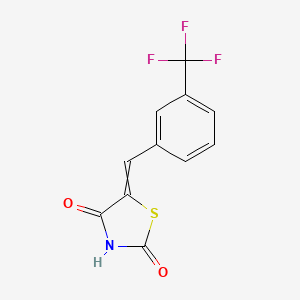
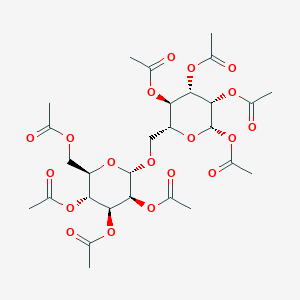
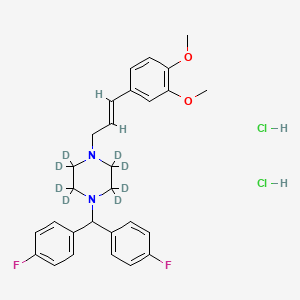
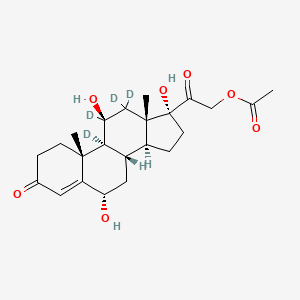
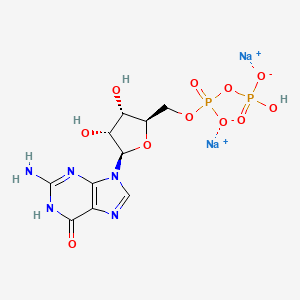
![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)

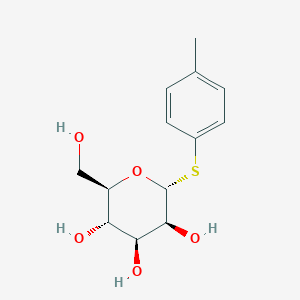
![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B12431808.png)
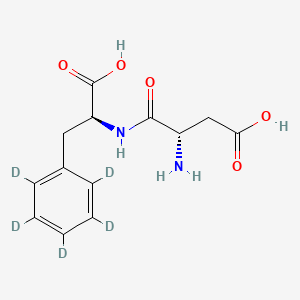
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)
